Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-methoxyphenyl group and an ethyl acrylate moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the Paal-Knorr synthesis.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include furan-2,3-diones, saturated esters, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The furan ring and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities and material properties.
Biological Activity
Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is an organic compound belonging to the acrylate class, characterized by a furan ring substituted with a methoxyphenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structure of this compound is defined by the following components:
- Furan Ring : A five-membered aromatic ring that contributes to its reactivity and biological activity.
- Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Acrylic Moiety : Imparts reactivity that can be exploited in various chemical reactions.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The furan and acrylic acid components allow the compound to modulate enzyme activity and influence signaling pathways. However, detailed studies are required to elucidate the precise mechanisms involved in its biological effects.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. This compound has demonstrated efficacy against various microbial strains, including:
- Candida albicans
- Escherichia coli
- Staphylococcus aureus
In vitro studies have shown that derivatives of furan compounds can suppress the growth of these pathogens at concentrations around 64 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, it has shown promising results against breast cancer cell lines such as MCF-7. The compound's IC50 values indicate moderate to potent anticancer activity, suggesting its potential as a lead compound for drug development:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Reference Drug (Cisplatin) | MCF-7 | ~10 |
Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated significant cytotoxicity, with further analysis revealing that the compound induced apoptosis through mitochondrial pathways.
-
Tubulin Polymerization Inhibition :
- In experiments assessing tubulin dynamics, the compound demonstrated inhibition comparable to standard chemotherapeutics like colchicine, suggesting a mechanism involving disruption of microtubule formation.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-16(17)11-9-14-8-10-15(20-14)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3/b11-9+ |
InChI Key |
QNBAFSZTNHCGBM-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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